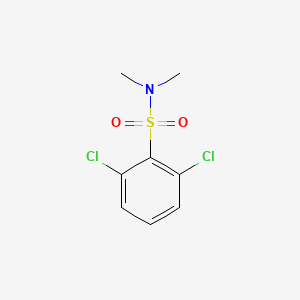![molecular formula C22H24N6O2 B5576160 6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5576160.png)
6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, also known as MP-10, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Metabolism and Disposition in Humans : A study investigated the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showing it is well absorbed and extensively metabolized in humans. The drug's excretion occurs through both bile and urine, indicating a high metabolic rate (L. Christopher et al., 2010).
Therapeutic Potential and Effects
5-HT1A Receptor Occupancy : Research on a novel full antagonist for the 5-HT1A receptor demonstrated a dose-dependent occupancy in healthy volunteers, indicating potential applications in treating anxiety and mood disorders (E. Rabiner et al., 2002).
Cardiotonic Agent AR-L 115 BS : Studies on AR-L 115 BS revealed its efficacy as a cardiotonic agent for treating chronic heart failure, showing positive hemodynamic effects after both intravenous and oral administration (J. Thormann et al., 1981).
Imaging Applications
Voxel-Based Analysis in Epilepsy : The utility of 18F-MPPF PET in localizing the epileptogenic zone in temporal lobe epilepsies was enhanced through a voxel-based analysis method, offering a more sensitive and specific technique for presurgical assessment (A. Didelot et al., 2010).
Sigma Receptor Scintigraphy in Breast Cancer : A study explored the use of P-(123)I-MBA for visualizing primary breast tumors, highlighting its potential based on preferential binding to sigma receptors overexpressed on cancer cells (V. Caveliers et al., 2002).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-16-6-7-19(23-15-16)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(29)17-4-3-5-18(14-17)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLNVXFFSLRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)


![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
![1-acetyl-3-[(4-chlorophenyl)diazenyl]-1H-indole](/img/structure/B5576122.png)

![5-propyl-1'-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5576134.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5576141.png)

![5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B5576162.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide](/img/structure/B5576169.png)

![1-(1-benzofuran-2-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5576184.png)
![6-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5576186.png)
